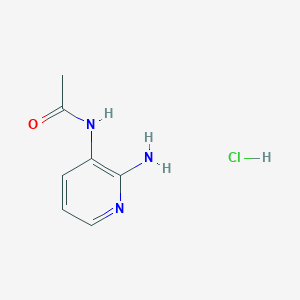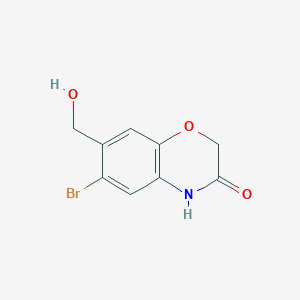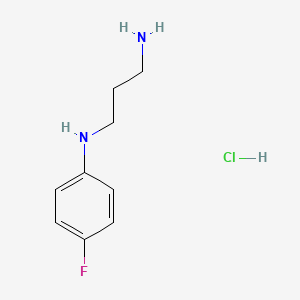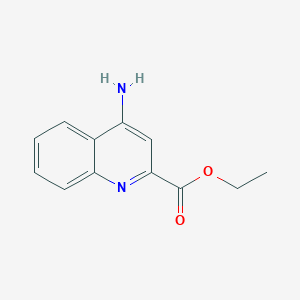
4-氨基喹啉-2-羧酸乙酯
描述
Ethyl 4-aminoquinoline-2-carboxylate is an organic compound with the molecular formula C({12})H({12})N({2})O({2}) It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
Chemistry
In chemistry, ethyl 4-aminoquinoline-2-carboxylate is used as a building block for synthesizing more complex molecules. Its quinoline core makes it a valuable intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology
In biological research, this compound is studied for its potential as an antimalarial agent. Quinoline derivatives have been known to exhibit antimalarial activity, and ethyl 4-aminoquinoline-2-carboxylate is no exception. It is also investigated for its potential antibacterial and antifungal properties.
Medicine
In medicinal chemistry, ethyl 4-aminoquinoline-2-carboxylate is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting various diseases, including malaria, cancer, and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials.
作用机制
Target of Action
Ethyl 4-aminoquinoline-2-carboxylate is a derivative of 4-aminoquinoline, a class of compounds known for their antimalarial properties . The primary target of these compounds is the Fe (II)-protoporphyrin IX in the parasite Plasmodium falciparum . This target plays a crucial role in the survival and proliferation of the parasite .
Mode of Action
It is believed to function similarly to other 4-aminoquinolines, which inhibit heme polymerase activity . This inhibition leads to an accumulation of free heme, which is toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it into a less toxic form .
Biochemical Pathways
It is likely that the compound affects the heme detoxification pathway inPlasmodium parasites, given its similarity to other 4-aminoquinolines .
Pharmacokinetics
The compound’s molecular weight of 21624 suggests that it may have favorable pharmacokinetic properties, as smaller molecules often have better absorption and distribution characteristics.
Result of Action
The result of Ethyl 4-aminoquinoline-2-carboxylate’s action is the inhibition of Plasmodium parasite growth, due to the disruption of heme detoxification . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death .
生化分析
Biochemical Properties
Ethyl 4-aminoquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, ethyl 4-aminoquinoline-2-carboxylate can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .
Cellular Effects
Ethyl 4-aminoquinoline-2-carboxylate has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects gene expression patterns and metabolic flux within the cell. Ethyl 4-aminoquinoline-2-carboxylate has also been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-aminoquinoline-2-carboxylate involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their catalytic activity. Additionally, ethyl 4-aminoquinoline-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-aminoquinoline-2-carboxylate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that ethyl 4-aminoquinoline-2-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of ethyl 4-aminoquinoline-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects with minimal toxicity. At higher doses, ethyl 4-aminoquinoline-2-carboxylate can cause adverse effects, including toxicity and organ damage. Studies in animal models have identified threshold doses at which the compound transitions from being therapeutic to toxic. These findings are crucial for determining safe and effective dosage ranges for potential clinical use .
Metabolic Pathways
Ethyl 4-aminoquinoline-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of ethyl 4-aminoquinoline-2-carboxylate. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, ethyl 4-aminoquinoline-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to target sites. For example, ethyl 4-aminoquinoline-2-carboxylate can bind to plasma proteins, which help distribute it throughout the body. Additionally, transporters such as ATP-binding cassette (ABC) transporters can influence the compound’s intracellular concentration and accumulation .
Subcellular Localization
The subcellular localization of ethyl 4-aminoquinoline-2-carboxylate is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, ethyl 4-aminoquinoline-2-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-aminoquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with ethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or column chromatography.
Another method involves the cyclization of N-(2-aminophenyl)acetamide with ethyl chloroformate. This reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene, and requires a catalyst such as triethylamine.
Industrial Production Methods
On an industrial scale, the synthesis of ethyl 4-aminoquinoline-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening can also optimize reaction conditions and identify the most effective catalysts and solvents.
化学反应分析
Types of Reactions
Ethyl 4-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions. Reagents like alkyl halides or acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Ethyl 4-aminoquinoline-2-carboxylate with reduced functional groups.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Mefloquine: A synthetic derivative of quinine used to treat and prevent malaria.
Uniqueness
Ethyl 4-aminoquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike chloroquine and quinine, it has an ethyl ester group that can be modified to enhance its pharmacokinetic properties. This makes it a versatile compound for drug development and other applications.
属性
IUPAC Name |
ethyl 4-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJLVCIOXNAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


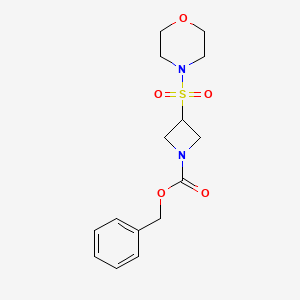
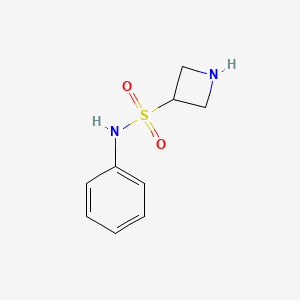
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
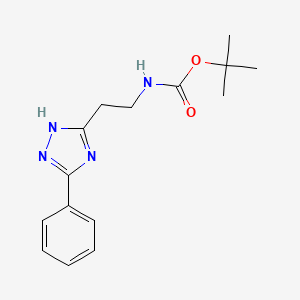
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
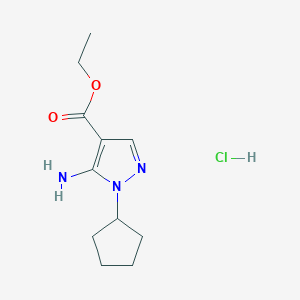
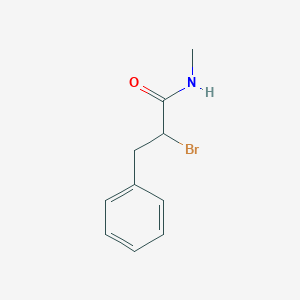
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
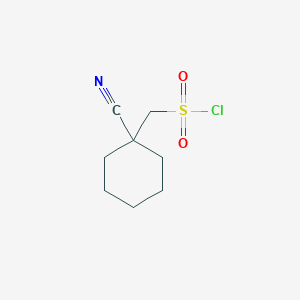
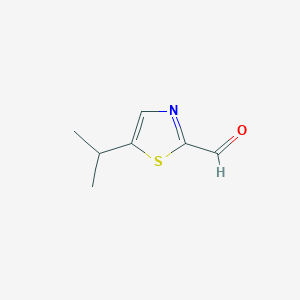
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)
